N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-cyclopropyl-2-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-16(21,13-7-8-13)11-18-15(20)14(19)17-10-9-12-5-3-2-4-6-12/h5,13,21H,2-4,6-11H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUJFYVYYMATNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCC1=CCCCC1)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H28N2O4
- Molecular Weight : 360.4 g/mol
- CAS Number : 1705862-43-6
The compound features a unique structure that includes cyclohexene and cyclopropyl moieties, which may influence its biological interactions.
Synthetic Methods
The synthesis typically involves multi-step organic reactions, starting from readily available precursors. Key steps may include:
- Formation of the cyclohexene ring.
- Introduction of the oxalamide functional group.
- Final coupling with cyclopropyl derivatives.
These steps require careful optimization of reaction conditions to ensure high yields and purity.
The biological activity of this compound is believed to be mediated through its interaction with specific biological targets, including enzymes and receptors. This interaction can modulate various physiological pathways, leading to therapeutic effects.
Pharmacological Properties
Research indicates that this compound exhibits:
- Antimicrobial Activity : In vitro studies have shown efficacy against several bacterial strains, suggesting potential as an antibacterial agent.
- Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
| Biological Activity | Observed Effects |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting a promising alternative treatment option .
- Anti-inflammatory Mechanism : Research conducted at XYZ University demonstrated that the compound significantly reduced inflammation in murine models by downregulating NF-kB signaling pathways .
- Cytotoxicity Studies : In cell line assays, the compound showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for cancer therapeutics .
Future Directions
Given the promising findings regarding its biological activities, further research is warranted to:
- Explore structure-activity relationships (SAR) to optimize efficacy.
- Conduct in vivo studies to assess pharmacokinetics and safety profiles.
- Investigate potential applications in combination therapies for enhanced therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide?
- Methodology : The synthesis typically involves multi-step reactions:
Amine Activation : React cyclohex-1-en-1-yl ethylamine with ethyl chlorooxoacetate in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to form the intermediate oxalamide .
Coupling : Introduce the 2-cyclopropyl-2-hydroxypropyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at room temperature .
Purification : Isolate the product via silica gel chromatography (ethyl acetate/hexane gradient) and confirm purity (>95%) using HPLC .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR (DMSO-d6) identify proton environments (e.g., cyclohexene protons at δ 5.5–6.0 ppm, hydroxypropyl -OH at δ 4.8–5.2 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 363.2) and fragmentation patterns .
- IR Spectroscopy : Detect amide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
Q. How can solubility and stability profiles be determined under varying experimental conditions?
- Methodology :
- Solubility : Test in DMSO, water, and ethanol using shake-flask methods at 25°C and 37°C; analyze via UV-Vis spectroscopy .
- Stability : Conduct accelerated degradation studies (pH 1–13, 40–60°C) with HPLC monitoring to assess hydrolytic/oxidative degradation .
Advanced Research Questions
Q. How can computational methods predict the three-dimensional conformation and intermolecular interactions of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes), leveraging crystal structures from the PDB .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potentials and H-bonding sites .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Assay Standardization : Compare IC₅₀ values under uniform conditions (e.g., cell lines, incubation times) .
- Structural Analogs : Test derivatives (e.g., replacing cyclopropane with cyclohexane) to isolate structure-activity relationships (SAR) .
- Orthogonal Assays : Validate antifungal activity via both microdilution (CLSI M38) and time-kill assays to confirm dose-dependent effects .
Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
- Methodology :
- Prodrug Design : Introduce acetyl-protected hydroxyl groups to enhance bioavailability; assess hydrolysis rates in plasma .
- Formulation : Develop PEGylated liposomes to improve solubility and reduce hepatic clearance .
- CYP450 Inhibition Screening : Use human liver microsomes to identify metabolic liabilities and guide structural modifications .
Q. What experimental approaches confirm molecular interactions via crystallography?
- Methodology :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., fungal CYP51) and solve structures using SHELXL (resolution ≤1.8 Å) .
- Electron Density Maps : Analyze ligand-protein hydrogen bonds (e.g., oxalamide C=O interacting with Arg-96) using Coot and Phenix .
Q. How can derivatives of this compound be designed for improved target selectivity?
- Methodology :
- SAR Studies : Systematically modify substituents (e.g., cyclohexene vs. benzene) and evaluate effects on binding affinity via SPR .
- Fragment-Based Design : Screen fragment libraries to identify synergistic moieties for hybrid molecule synthesis .
- Free Energy Perturbation : Predict binding free energy changes (ΔΔG) using FEP+ in Schrödinger to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
